N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE
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Overview
Description
N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a chlorinated phenyl group, a morpholine moiety, and a pteridine core
Preparation Methods
The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the chlorinated phenyl group: This step often involves a substitution reaction where a chlorinated phenyl derivative is introduced to the pteridine core.
Attachment of the morpholine moiety: This is usually done through a nucleophilic substitution reaction where the morpholine group is attached to the ethyl chain.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorinated phenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE can be compared with other pteridine derivatives, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13-12-14(20)2-3-15(13)24-18-16-17(22-5-4-21-16)25-19(26-18)23-6-7-27-8-10-28-11-9-27/h2-5,12H,6-11H2,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDZLOHGOWAJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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